ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
CAS No.: 76981-88-9
Cat. No.: VC3841321
Molecular Formula: C14H18ClNO3S
Molecular Weight: 315.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76981-88-9 |
|---|---|
| Molecular Formula | C14H18ClNO3S |
| Molecular Weight | 315.8 g/mol |
| IUPAC Name | ethyl 2-[(2-chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C14H18ClNO3S/c1-2-19-14(18)12-9-6-4-3-5-7-10(9)20-13(12)16-11(17)8-15/h2-8H2,1H3,(H,16,17) |
| Standard InChI Key | BPXRKUOHWSBUQS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCl |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCl |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s structure comprises a 4H-cyclohepta[b]thiophene scaffold, where a seven-membered cycloheptane ring is fused to a five-membered thiophene ring. Key functional groups include:
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Ethyl Ester Group: Positioned at the 3-carboxylate position, enhancing solubility in organic solvents .
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Chloroacetylated Amine: At the 2-position, introducing electrophilic reactivity for further substitutions .
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Saturated Cycloheptane Moiety: Reduces ring strain compared to aromatic systems, influencing conformational stability .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 76981-88-9 |
| Molecular Formula | |
| Molecular Weight | 315.8 g/mol |
| IUPAC Name | Ethyl 2-[(2-chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCl |
| InChIKey | BPXRKUOHWSBUQS-UHFFFAOYSA-N |
The saturated cycloheptane ring confers flexibility, while the thiophene core provides π-conjugation, albeit limited due to saturation . The chloroacetyl group (-) is a reactive handle for nucleophilic substitution, enabling diversification into amides, thioesters, or heterocycles .
Synthesis and Preparation
Reaction Methodology
The synthesis follows a two-step protocol:
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Formation of the Thiophene-Ester Precursor: Cycloheptanone undergoes condensation with ethyl cyanoacetate and sulfur in the presence of a base (e.g., -ethylmorpholine), yielding 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate .
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Acylation with Chloroacetyl Chloride: The amine group is acylated using chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base, achieving yields of ~70–80% .
Table 2: Synthesis Conditions
| Parameter | Details |
|---|---|
| Precursor | 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
| Acylating Agent | Chloroacetyl chloride |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine |
| Reaction Temperature | 0–25°C |
| Yield | 70–80% |
The reaction’s efficiency hinges on maintaining anhydrous conditions to prevent hydrolysis of chloroacetyl chloride . Chromatographic purification (e.g., silica gel with hexane-ethyl acetate) isolates the product .
| Aspect | Recommendation |
|---|---|
| Storage | Cool (<20°C), dry, inert atmosphere |
| Personal Protective Equipment (PPE) | Gloves, goggles, fume hood |
| Disposal | Incineration or licensed waste management |
Comparative Analysis with Related Thiophene Derivatives
Structural Analogues
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Ethyl 2-(5-Chloro-2-Nitrobenzamido)-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophene-3-Carboxylate (CAS: 397290-70-9): Incorporates a nitro group, enhancing redox reactivity for antimicrobial applications.
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Tetrahydrobenzo[b]Thiophene Derivatives: Smaller cyclohexane ring increases ring strain but improves metabolic stability .
Table 4: Property Comparison
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